2-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindole core, followed by the introduction of the piperidine and phenyl groups through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The phenyl and piperidine groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl chains.
Scientific Research Applications
2-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione shares similarities with other isoindole derivatives, such as 2-{[4-(morpholine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione and 2-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione.
Unique Features: The presence of the piperidine ring and the specific arrangement of functional groups make it unique compared to other isoindole derivatives
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[4-(piperidine-1-carbonyl)phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N2O3/c24-19(22-12-4-1-5-13-22)16-10-8-15(9-11-16)14-23-20(25)17-6-2-3-7-18(17)21(23)26/h2-3,6-11H,1,4-5,12-14H2 |
InChI Key |
KGTIVXKKNXJTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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